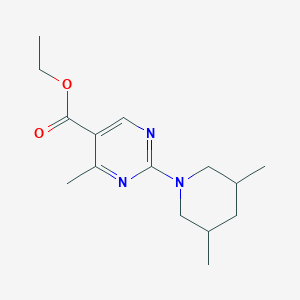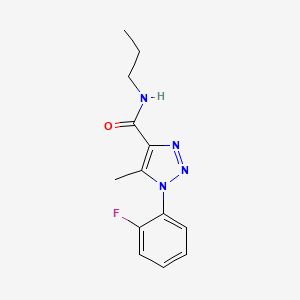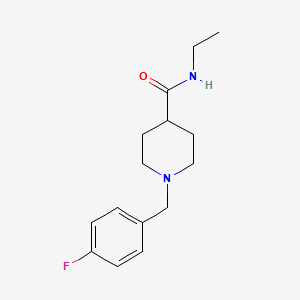
ethyl 2-(3,5-dimethyl-1-piperidinyl)-4-methyl-5-pyrimidinecarboxylate
説明
Ethyl 2-(3,5-dimethyl-1-piperidinyl)-4-methyl-5-pyrimidinecarboxylate, also known as EMDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EMDP is a pyrimidine derivative and belongs to the class of piperidine compounds.
科学的研究の応用
Ethyl 2-(3,5-dimethyl-1-piperidinyl)-4-methyl-5-pyrimidinecarboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. ethyl 2-(3,5-dimethyl-1-piperidinyl)-4-methyl-5-pyrimidinecarboxylate has been shown to exhibit potent anticonvulsant activity and has been proposed as a potential treatment for epilepsy. Additionally, ethyl 2-(3,5-dimethyl-1-piperidinyl)-4-methyl-5-pyrimidinecarboxylate has been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
作用機序
The exact mechanism of action of ethyl 2-(3,5-dimethyl-1-piperidinyl)-4-methyl-5-pyrimidinecarboxylate is not fully understood. However, it has been proposed that ethyl 2-(3,5-dimethyl-1-piperidinyl)-4-methyl-5-pyrimidinecarboxylate acts as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. ethyl 2-(3,5-dimethyl-1-piperidinyl)-4-methyl-5-pyrimidinecarboxylate enhances the activity of the GABA-A receptor, which leads to an increase in the inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects
ethyl 2-(3,5-dimethyl-1-piperidinyl)-4-methyl-5-pyrimidinecarboxylate has been shown to exhibit a range of biochemical and physiological effects. In animal studies, ethyl 2-(3,5-dimethyl-1-piperidinyl)-4-methyl-5-pyrimidinecarboxylate has been shown to increase the threshold for seizures and reduce the severity of convulsions. ethyl 2-(3,5-dimethyl-1-piperidinyl)-4-methyl-5-pyrimidinecarboxylate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, ethyl 2-(3,5-dimethyl-1-piperidinyl)-4-methyl-5-pyrimidinecarboxylate has been shown to have anxiolytic and sedative effects.
実験室実験の利点と制限
Ethyl 2-(3,5-dimethyl-1-piperidinyl)-4-methyl-5-pyrimidinecarboxylate has several advantages for use in lab experiments. It is a stable compound and can be easily synthesized in large quantities. Additionally, ethyl 2-(3,5-dimethyl-1-piperidinyl)-4-methyl-5-pyrimidinecarboxylate has a low toxicity profile and does not exhibit significant side effects at therapeutic doses. However, there are some limitations to the use of ethyl 2-(3,5-dimethyl-1-piperidinyl)-4-methyl-5-pyrimidinecarboxylate in lab experiments. ethyl 2-(3,5-dimethyl-1-piperidinyl)-4-methyl-5-pyrimidinecarboxylate has poor solubility in water, which can limit its use in certain assays. Additionally, ethyl 2-(3,5-dimethyl-1-piperidinyl)-4-methyl-5-pyrimidinecarboxylate has a short half-life, which can make it difficult to maintain stable concentrations in vivo.
将来の方向性
There are several potential future directions for the research on ethyl 2-(3,5-dimethyl-1-piperidinyl)-4-methyl-5-pyrimidinecarboxylate. One area of interest is the development of ethyl 2-(3,5-dimethyl-1-piperidinyl)-4-methyl-5-pyrimidinecarboxylate derivatives that exhibit improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to fully elucidate the mechanism of action of ethyl 2-(3,5-dimethyl-1-piperidinyl)-4-methyl-5-pyrimidinecarboxylate and its potential therapeutic applications. Finally, the development of novel drug delivery systems for ethyl 2-(3,5-dimethyl-1-piperidinyl)-4-methyl-5-pyrimidinecarboxylate could enhance its bioavailability and improve its efficacy in treating various neurological disorders.
Conclusion
ethyl 2-(3,5-dimethyl-1-piperidinyl)-4-methyl-5-pyrimidinecarboxylate is a pyrimidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. ethyl 2-(3,5-dimethyl-1-piperidinyl)-4-methyl-5-pyrimidinecarboxylate has been shown to exhibit potent anticonvulsant activity and has been proposed as a potential treatment for epilepsy. Additionally, ethyl 2-(3,5-dimethyl-1-piperidinyl)-4-methyl-5-pyrimidinecarboxylate has been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. Further research is needed to fully elucidate the mechanism of action of ethyl 2-(3,5-dimethyl-1-piperidinyl)-4-methyl-5-pyrimidinecarboxylate and its potential therapeutic applications.
特性
IUPAC Name |
ethyl 2-(3,5-dimethylpiperidin-1-yl)-4-methylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-5-20-14(19)13-7-16-15(17-12(13)4)18-8-10(2)6-11(3)9-18/h7,10-11H,5-6,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHXIGRWHOHNCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)N2CC(CC(C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![9-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4436504.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide](/img/structure/B4436521.png)
![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-4-isoxazolesulfonamide](/img/structure/B4436527.png)



![N-(3-chloro-4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4436548.png)
![3,5-dimethyl-1-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine](/img/structure/B4436560.png)
![4-(acetylamino)phenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B4436569.png)


![4-methyl-N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4436606.png)